molecular formula C16H12O5 B15250056 1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione CAS No. 184885-96-9

1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione

Cat. No.: B15250056
CAS No.: 184885-96-9
M. Wt: 284.26 g/mol
InChI Key: YFWQNENHMSGIBO-UHFFFAOYSA-N
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Description

1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione is a synthetic anthracene-9,10-dione derivative of interest in medicinal chemistry and biological research. Compounds based on the 9,10-anthraquinone scaffold are known for a wide range of bioactivities, including antitumor, antifungal, and antimalarial properties . This particular molecule features a 1-hydroxy substitution alongside 6,7-dimethoxy groups, a pattern that researchers investigate for its potential to interact with biological targets such as DNA and various enzymes. Anthraquinone derivatives are frequently studied for their anticancer potential. Some related compounds have been shown to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) . Furthermore, specific 1-hydroxyanthraquinones containing aryl substituents have demonstrated potent cytotoxicity against human cancer cell lines, including glioblastoma, prostate, and breast cancers, with activity comparable to reference drugs like doxorubicin . The mechanism of action for many active anthraquinones is often attributed to intercalation into DNA and inhibition of key enzymes like DNA topoisomerase, which disrupts DNA replication and repair in target cells . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to conduct their own safety and efficacy evaluations to determine the compound's suitability for their specific applications.

Properties

CAS No.

184885-96-9

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

1-hydroxy-6,7-dimethoxyanthracene-9,10-dione

InChI

InChI=1S/C16H12O5/c1-20-12-6-9-10(7-13(12)21-2)16(19)14-8(15(9)18)4-3-5-11(14)17/h3-7,17H,1-2H3

InChI Key

YFWQNENHMSGIBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione can be synthesized through various organic reactions. One common method involves the methylation of 1-hydroxyanthraquinone followed by selective demethylation to introduce the hydroxyl group at the desired position. The reaction typically requires the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of catalytic systems to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other quinone derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing inflammation in experimental models.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with cellular proteins, enzymes, and DNA, leading to its biological effects.

    Pathways Involved: It may inhibit key enzymes involved in cell proliferation, induce apoptosis in cancer cells, and modulate inflammatory pathways. .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Anthraquinones

Key Observations:

Substituent Positioning and Bioactivity: The 1-hydroxy-6,7-dimethoxy substitution pattern in petritone B is distinct from the 1,3-dihydroxy-6,8-dimethoxy or 1,3-dimethoxy-5,8-dimethyl groups in emodin derivatives. These variations influence solubility, cellular uptake, and target binding. Emodine (1,3,8-trihydroxy-6-methyl) lacks methoxy groups but has three hydroxyl groups, enabling hydrogen bonding with proteins like EGFR/mTor, critical for its anticancer effects .

Cytotoxicity Mechanisms :

  • Petritone B’s activity is linked to its tetrahydrobenzene ring configuration, which may facilitate intercalation into DNA or generate reactive oxygen species (ROS) .
  • In contrast, 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione induces apoptosis by arresting the G0/G1 cell cycle phase via ROS elevation .

Notes:

  • Petritone B is isolated via bio-guided fractionation, whereas synthetic derivatives (e.g., emodin analogs) rely on regioselective methylation or alkylation .
  • Temperature plays a critical role in substitution selectivity. For example, higher temperatures favor diamino products (e.g., 1,4-(dibutylamino)) over mono-substituted intermediates .

Physicochemical and Spectral Comparisons

Table 3: Spectral Data and Physicochemical Properties

Compound UV-Vis λ_max (nm) ¹H-NMR (δ ppm, key signals) Rf Value (TLC)
Petritone B 280, 320 δ 3.76 (s, 6-OCH₃), δ 3.94 (s, 7-OCH₃) Not reported
1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione 254, 310 δ 2.45 (s, 5-CH₃), δ 3.85 (s, 1-OCH₃) N/A
1-Hydroxy-4-methoxyanthracene-9,10-dione 265, 290 δ 3.76 (s, 4-OCH₃), δ 12.1 (s, 1-OH) 0.33 (dark pink, CH₂Cl₂:hexane)
1,4-(Dibutylamino)anthracene-9,10-dione 275, 340 δ 1.20 (t, butyl-CH₃), δ 3.40 (q, N-CH₂) 0.67 (dark blue, CH₂Cl₂:hexane)

Key Insights:

  • Methoxy protons in petritone B resonate at δ 3.76–3.94 ppm, consistent with other methoxy-substituted anthraquinones (e.g., δ 3.85 ppm in 1,3-dimethoxy derivatives) .
  • Amino derivatives (e.g., dibutylamino) exhibit downfield shifts for N-CH₂ groups (δ 3.40 ppm) and distinct TLC mobility (Rf = 0.67 vs. 0.33 for mono-substituted analogs) .

Biological Activity

1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione (CAS No. 184885-96-9) is a compound belonging to the anthraquinone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

This compound is characterized by its anthracene backbone with hydroxyl and methoxy substituents. This structural configuration is crucial for its biological activity as it influences the compound's interaction with cellular targets.

Cytotoxic Activity

Numerous studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibits significant cytotoxicity against several types of cancer cells, including leukemia and breast cancer cells.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast)20.04
K562 (Leukemia)0.14
HepG2 (Liver)>20

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. Notably, the compound demonstrates a potent effect on K562 cells with an IC50 of 0.14 µM, suggesting a strong potential for therapeutic application in leukemia treatments.

The mechanisms underlying the cytotoxic effects of this compound involve several pathways:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins.
  • Reactive Oxygen Species (ROS) Production : Treatment with this anthraquinone leads to increased ROS levels within cells, contributing to oxidative stress and subsequent cell death.
  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly in the G2/M phase, thereby inhibiting cancer cell growth.

Case Studies

A notable study highlighted the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed significant tumor regression compared to control groups. The study concluded that this compound could serve as a promising candidate for further development in cancer therapy.

Table 2: In Vivo Efficacy

Treatment GroupTumor Volume Reduction (%)Reference
Control-
This compound64%

Pharmacological Potential

Beyond its cytotoxic effects, this compound has potential applications in treating other diseases due to its ability to modulate various biological pathways. Its antimicrobial and anti-inflammatory properties are currently under investigation.

Q & A

Q. Table 1. Key Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
NitrationHNO₃/H₂SO₄, 0°C6592%
MethoxylationCH₃I, K₂CO₃, DMF, 80°C7889%
HydroxylationBBr₃, CH₂Cl₂, -20°C5595%

Q. Table 2. Comparative DNA-Binding Affinities

CompoundΔTₘ (°C)Binding ModeReference
Parent Anthraquinone2.1Intercalation
1-Hydroxy-6,7-dimethoxy Derivative4.8Groove + Intercalation

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